![molecular formula C21H20FN3O3S2 B4446008 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide
描述
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide, commonly known as TAK-875, is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It is a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.
作用机制
TAK-875 works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. The activation of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide by TAK-875 is glucose-dependent, meaning that it only activates the receptor in the presence of glucose, which reduces the risk of hypoglycemia.
Biochemical and Physiological Effects:
TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing glucose-stimulated insulin secretion. It has also been shown to have a lower risk of hypoglycemia compared to other antidiabetic drugs, which is likely due to its glucose-dependent mechanism of action. In addition, TAK-875 has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
实验室实验的优点和局限性
TAK-875 has several advantages for lab experiments, including its selective activation of the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and its glucose-dependent mechanism of action, which makes it a useful tool for studying insulin secretion in pancreatic β-cells. However, TAK-875 is a relatively new drug, and its long-term effects on pancreatic β-cells and other tissues are not yet fully understood. In addition, TAK-875 is not widely available for research purposes, which may limit its use in some labs.
未来方向
There are several future directions for research on TAK-875, including:
1. Investigating the long-term effects of TAK-875 on pancreatic β-cells and other tissues.
2. Studying the potential of TAK-875 to treat other metabolic disorders, such as obesity and dyslipidemia.
3. Developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and have similar glucose-dependent mechanisms of action.
4. Exploring the use of TAK-875 in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of hypoglycemia.
5. Investigating the potential of TAK-875 to prevent or delay the onset of type 2 diabetes mellitus in at-risk populations.
Conclusion:
TAK-875 is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in glucose-stimulated insulin secretion. TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs. There are several future directions for research on TAK-875, including investigating its long-term effects, studying its potential to treat other metabolic disorders, and developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor.
科学研究应用
TAK-875 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes mellitus. In preclinical studies, TAK-875 was shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia. In clinical trials, TAK-875 was shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs.
属性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-5-9-19(10-6-17)24-11-13-25(14-12-24)21(26)16-3-7-18(8-4-16)23-30(27,28)20-2-1-15-29-20/h1-10,15,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMKZUMRMJZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
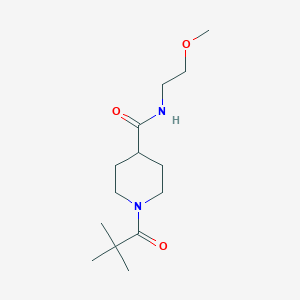
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
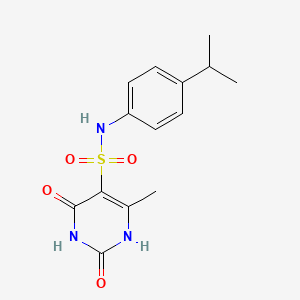
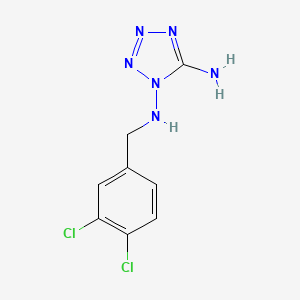
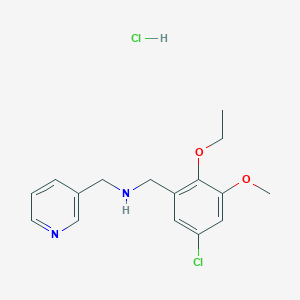
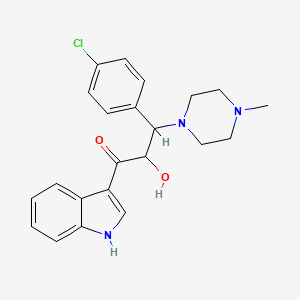
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445999.png)
![4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4446016.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)